molecular formula C24H35NO2 B1663754 1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione CAS No. 876305-42-9

1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione

Cat. No.: B1663754
CAS No.: 876305-42-9
M. Wt: 369.5 g/mol
InChI Key: GZNZRHSGGQUYAP-UHFFFAOYSA-N
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Description

N-Arachidonyl Maleimide (NAM) is a synthetic compound characterized by a maleimide group conjugated to an arachidonyl chain. It functions as a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, NAM elevates endogenous 2-AG levels, thereby enhancing cannabinoid receptor-mediated effects. Preclinical studies demonstrate that NAM potentiates 2-AG-induced hypothermia, antinociception, and locomotor suppression in mice, effects partially mediated by CB1 receptors but also implicating non-CB1/CB2 receptors .

Properties

CAS No.

876305-42-9

Molecular Formula

C24H35NO2

Molecular Weight

369.5 g/mol

IUPAC Name

1-icosa-5,8,11,14-tetraenylpyrrole-2,5-dione

InChI

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3

InChI Key

GZNZRHSGGQUYAP-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O

Appearance

Assay:>98%A solution in ethanol

Pictograms

Irritant

Synonyms

eicosa-5Z,8Z,11Z,14Z-tetraenyl-1-pyrrole-2,5-dione

Origin of Product

United States

Preparation Methods

Method A: Amine and Maleic Anhydride Condensation

The most widely reported synthesis route for N-substituted maleimides, including N-arachidonyl maleimide, involves a two-step condensation-cyclization process.

Step 1: Formation of Maleamic Acid Intermediate
Arachidonyl amine (5Z,8Z,11Z,14Z-eicosatetraen-1-amine) is reacted with maleic anhydride in anhydrous diethyl ether. The reaction proceeds via nucleophilic attack of the amine on the anhydride, yielding N-arachidonyl maleamic acid.

$$
\text{Arachidonyl amine} + \text{Maleic anhydride} \rightarrow \text{N-Arachidonyl maleamic acid}
$$

Step 2: Cyclization to Maleimide
The maleamic acid intermediate is treated with acetic anhydride and sodium acetate under reflux. Acid catalysis promotes intramolecular cyclization, eliminating water and forming the maleimide ring.

$$
\text{N-Arachidonyl maleamic acid} \xrightarrow{\text{Acetic anhydride, NaOAc}} \text{N-Arachidonyl maleimide}
$$

Key Parameters

  • Solvent: Diethyl ether (Step 1); acetic anhydride (Step 2).
  • Temperature: Room temperature (Step 1); reflux (~140°C) for cyclization.
  • Yield: ~60–75% for analogous N-alkyl maleimides.

Method B: Mitsunobu Reaction with Primary Alcohols

An alternative route employs the Mitsunobu reaction to couple arachidonyl alcohol with maleimide. This method is advantageous when the alcohol derivative is more readily available than the amine.

Reaction Scheme
Arachidonyl alcohol, maleimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous tetrahydrofuran (THF). The reaction proceeds via an oxidative coupling mechanism, yielding N-arachidonyl maleimide.

$$
\text{Arachidonyl alcohol} + \text{Maleimide} \xrightarrow{\text{PPh₃, DEAD}} \text{N-Arachidonyl maleimide}
$$

Key Parameters

  • Solvent: Anhydrous THF.
  • Temperature: Room temperature.
  • Yield: ~50–65% for similar N-alkyl maleimides.

Reaction Optimization and Conditions

Solvent and Initiator Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in Method A, while ethereal solvents minimize side reactions. For Method B, THF’s moderate polarity balances solubility and reactivity.

Table 1: Comparative Analysis of Synthesis Methods

Parameter Method A (Amine Route) Method B (Mitsunobu Route)
Starting Material Arachidonyl amine Arachidonyl alcohol
Reaction Time 6–8 hours 12–24 hours
Typical Yield 60–75% 50–65%
Byproducts Minimal Triphenylphosphine oxide
Scalability High Moderate

Purity and Side Reactions

N-Arachidonyl maleimide is prone to hydrolysis under acidic or basic conditions due to the maleimide ring’s electrophilicity. Strict anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical. Thiol-containing impurities (e.g., from solvents) must be avoided, as maleimides rapidly react with thiols via Michael addition. Pre-treatment with N-ethyl maleimide (NEM) can quench residual thiols.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 6.70 (s, 2H, maleimide protons), 5.30–5.40 (m, 8H, arachidonyl double bonds), 2.80 (t, 2H, J = 6.5 Hz, CH₂ adjacent to maleimide).
  • IR : 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C=C maleimide).

Challenges and Considerations

Stability of Arachidonyl Moieties

The polyunsaturated arachidonyl chain is susceptible to oxidation. Synthesis must be conducted under oxygen-free conditions, with antioxidants like butylated hydroxytoluene (BHT) added to storage solutions.

Chemical Reactions Analysis

Types of Reactions: N-Arachidonyl Maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Endocannabinoid System Studies

NAM has been extensively used in research to elucidate the physiological roles of endocannabinoids. Its ability to unmask 2-AG activity has been demonstrated in various experimental models:

  • In Vivo Studies : In mouse models, NAM has shown to produce effects consistent with cannabinoid activity, such as hypothermia and antinociception, which are sensitive to cannabinoid receptor antagonists .
  • In Vitro Assays : NAM increases endogenous levels of 2-AG in brain tissue and enhances its potency in G-protein activation assays .

Potential Therapeutic Uses

Given its role in modulating the endocannabinoid system, NAM may have therapeutic applications in:

  • Pain Management : By enhancing 2-AG levels, NAM could provide a novel approach to treating chronic pain conditions.
  • Neuroprotection : Increased 2-AG levels may offer neuroprotective benefits in neurodegenerative diseases by modulating inflammation and excitotoxicity.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of NAM:

StudyFindings
Burston et al. (2008)Demonstrated that NAM potentiates the pharmacological effects of 2-AG through MAGL inhibition in various behavioral assays .
Saario et al. (2005)Showed that NAM inhibited up to 80% of 2-AG degradation in cerebellar membranes, confirming its role as a potent MAGL inhibitor .
Blankman et al. (2007)Further validated NAM's efficacy in enhancing 2-AG action within vivo systems .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

MAGL Inhibitors
Compound Target IC50/EC50 Selectivity Key Findings
NAM MAGL 140 nM (IC50) Irreversible Enhances 2-AG levels; CB1-dependent effects with partial non-CB1 activity .
JZL184 MAGL 8 nM (IC50) Selective Prolongs 2-AG signaling; induces analgesia without tolerance .
URB602 MAGL/FAAH ~28 µM (IC50) Non-selective Dual inhibition limits utility; off-target FAAH activity .
MAFP MAGL/FAAH 1.7 nM (MAGL) Non-selective Inhibits both MAGL and FAAH; directly activates CB1 receptors .

Key Differences :

  • Potency : JZL184 is more potent (IC50 = 8 nM) than NAM (IC50 = 140 nM), but NAM’s irreversible binding provides sustained MAGL inhibition .
  • Mechanism : NAM uniquely potentiates 2-AG’s in vivo effects (e.g., hypothermia, catalepsy) through MAGL inhibition, while JZL184 primarily enhances 2-AG-mediated analgesia .
Maleimide-Based Compounds
Compound Application Key Feature Biological Activity
NAM MAGL inhibition Arachidonyl chain Enhances endocannabinoid signaling .
N-(4-Benzoylphenyl)maleimide Kinase inhibition Benzoylphenyl substitution Anticancer activity via kinase modulation .
3,4-Bis(arylthio)maleimides Antimicrobial Sulfur-containing substituents Broad-spectrum antibacterial/antifungal .

Key Differences :

  • Substituent Effects : The arachidonyl chain in NAM confers lipid solubility and MAGL affinity, whereas sulfur-containing derivatives (e.g., 3,4-bis(arylthio)maleimides) exhibit antimicrobial properties via redox modulation .
  • Therapeutic Scope: NAM’s role in endocannabinoid modulation contrasts with anticancer or antimicrobial maleimides, highlighting structural versatility .

Pharmacological and Biochemical Profiles

In Vivo Efficacy
  • NAM: At 1 mg/kg, NAM synergizes with exogenous 2-AG to induce CB1-mediated hypothermia and antinociception in mice, effects only partially reversed by CB1 antagonist SR141716A .
  • JZL184 : At 8 mg/kg, JZL184 elevates brain 2-AG levels by >8-fold, producing CB1-dependent analgesia without tolerance .
  • URB602: Limited in vivo efficacy due to poor selectivity and rapid metabolism .
Enzyme Inhibition Kinetics
  • NAM : Irreversible MAGL inhibition via covalent modification, prolonging 2-AG effects .
  • MAFP : Rapid but transient MAGL inhibition with additional FAAH suppression, complicating mechanistic studies .

Biological Activity

N-Arachidonyl maleimide (NAM) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The biological activity of NAM has been extensively studied, revealing its potential therapeutic applications and mechanisms of action within the endocannabinoid system.

NAM acts primarily as an irreversible inhibitor of MAGL, with an IC50 value of approximately 140 nM, which indicates its high potency in blocking the degradation of 2-AG . By inhibiting MAGL, NAM increases the levels of 2-AG in the brain, thereby enhancing its pharmacological effects. This mechanism is particularly significant as 2-AG is known to exert various physiological effects through cannabinoid receptors CB1 and CB2.

In Vivo and In Vitro Studies

Research has demonstrated that NAM enhances the activity of 2-AG in vivo. In a tetrad assay conducted on mice, the administration of NAM alongside 2-AG resulted in significant effects such as hypothermia, antinociception, and catalepsy—effects typically associated with cannabinoid receptor activation . Notably, these effects were partially mediated by CB1 receptors, as evidenced by their attenuation in mice lacking these receptors. However, residual effects suggested the involvement of additional non-CB1/non-CB2 mechanisms .

Study 1: Pharmacological Effects of NAM

In a study assessing the pharmacological effects of NAM on 2-AG, researchers found that while 2-AG alone did not produce significant behavioral changes at lower doses, combining it with NAM resulted in dose-dependent increases in hypothermia and antinociception. This study underscores NAM's role in unmasking the effects of cannabinoids .

Study 2: Selectivity for Endocannabinoids

Another critical aspect of NAM's biological activity is its selectivity. Unlike other endocannabinoids such as anandamide (AEA), NAM specifically enhances the potency of 2-AG without similarly affecting AEA's action. This selectivity was confirmed through G-protein activation assays where NAM increased 2-AG's efficacy but had no effect on AEA .

Data Table: Key Findings on N-Arachidonyl Maleimide

Study ReferenceEffect ObservedMechanismNotes
Enhanced hypothermia with 2-AGMAGL inhibitionSignificant in vivo effects observed
Increased potency of 2-AGSelective enhancementNo effect on AEA potency
IC50 = 140 nM for MAGLCompetitive inhibitionPotent and irreversible

Implications for Therapeutic Applications

The ability of NAM to modulate endocannabinoid levels positions it as a valuable tool for research into the endocannabinoid system's role in various physiological processes. The elevation of 2-AG levels could have potential therapeutic implications for conditions such as pain management, anxiety disorders, and neurodegenerative diseases. Furthermore, understanding the non-CB1/non-CB2 pathways activated by NAM may lead to novel therapeutic strategies that leverage these alternative mechanisms.

Q & A

Q. What experimental evidence supports NAM as a selective monoacylglycerol lipase (MAGL) inhibitor?

NAM demonstrates irreversible MAGL inhibition with an IC50 of 140 nM, validated through biochemical assays and in vivo studies. In vitro, NAM increases endogenous 2-arachidonoylglycerol (2-AG) levels in brain tissues by blocking MAGL-mediated hydrolysis . In vivo, NAM potentiates 2-AG-induced hypothermia and catalepsy in mice, effects reversed by the CB1 antagonist SR141716A, confirming MAGL-specific activity .

Q. How can researchers assess MAGL inhibition efficacy in vitro?

Key methodologies include:

  • [<sup>35</sup>S]GTPγS binding assays : Measures G-protein activation in brain homogenates after MAGL inhibition by NAM. Baseline binding is subtracted to calculate net stimulation, expressed as a percentage of baseline activity .
  • Liquid chromatography/mass spectrometry (LC/MS) : Quantifies 2-AG and anandamide (AEA) levels in tissues pre- and post-NAM treatment, with FAAH/MAGL inhibitors (e.g., URB597) used as controls .

Q. What are the standard in vivo models for studying NAM’s pharmacological effects?

Mouse models are commonly used to evaluate:

  • Thermoregulation : Rectal temperature changes post-NAM administration.
  • Antinociception : Tail-flick latency tests (maximal 10-sec cutoff to prevent tissue damage).
  • Motor effects : Ring immobility and spontaneous activity measurements. Doses (1–10 mg/kg) are administered intraperitoneally in a vehicle of ethanol, Emulphor-620, and saline (1:1:18) .

Advanced Research Questions

Q. How does NAM resolve contradictions in ligand availability during nanoparticle conjugation?

Maleimide groups on PEG-PLGA nanoparticles exhibit limited surface availability (≤50%) due to PEG-PLGA miscibility, reducing ligand conjugation efficiency. Researchers can:

  • Use cysteine assays or qPAINT imaging to quantify accessible maleimide groups .
  • Optimize PEG molecular weight : Lower MW PEG (e.g., 2 kDa) reduces chain entanglement, improving ligand accessibility .

Q. What methodological challenges arise in quantifying maleimide groups in bioconjugates?

Traditional spectrophotometry (302 nm) is insensitive (ε = 620 M<sup>-1</sup>cm<sup>-1</sup>) and confounded by protein absorbance. Solutions include:

  • Semi-quantitative SERS : Detects maleimide concentrations (60–120 µg/mL) using standard reference spectra .
  • Thiol-reactive probes : Post-conjugation thiol titration with Ellman’s reagent improves accuracy .

Q. How do reaction conditions influence thiol-maleimide conjugation efficiency?

Selectivity and kinetics depend on:

  • Solvent : Chloroform favors base-initiated mechanisms, while DMF promotes nucleophilic pathways.
  • Initiators : Tertiary amines (e.g., triethylamine) accelerate thiol-Michael additions, whereas phosphines enable radical-mediated reactions.
  • Thiol pKa : Low-pKa thiols (e.g., thiophenol) react faster under base-free conditions .

Q. What evidence suggests NAM’s effects involve non-CB1/non-CB2 receptors?

NAM-induced 2-AG effects are partially reversed by SR141716A (CB1 antagonist) but persist in CB1<sup>-/-</sup> mice, implying GPR55 or other orphan receptor involvement. Co-administration with CB2/GPR55 antagonists (e.g., SR144528) is recommended to isolate novel pathways .

Q. How stable are thiosuccinimide linkages in NAM-based bioconjugates?

Thiosuccinimide bonds are prone to hydrolysis and retro-Michael reactions in vivo. To enhance stability:

  • Use next-gen maleimides (e.g., DBCO-maleimide) for strain-promoted cycloadditions.
  • Conduct stability assays : Incubate conjugates in plasma (37°C, pH 7.4) and monitor degradation via LC/MS .

Methodological Best Practices

Q. How to optimize maleimide availability in nanoparticle functionalization?

  • Pre-conjugation maleimide assays : Validate surface accessibility using cysteine titration .
  • Controlled PEGylation : Limit maleimide content to 10–30% to avoid core embedding .

Q. What statistical frameworks are critical for interpreting NAM’s in vivo effects?

  • ANOVA with post hoc tests : Compare dose-response curves for temperature, locomotion, and antinociception.
  • Two-way ANOVA : Assess interactions between NAM and receptor antagonists (e.g., SR141716A) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione
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Reactant of Route 2
1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione

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